An In-Depth Technical Guide to Trk-IN-17: Structure, Properties, and Biological Activity
An In-Depth Technical Guide to Trk-IN-17: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trk-IN-17 is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases. This document provides a comprehensive technical overview of Trk-IN-17, including its chemical structure, physicochemical properties, and biological activity. Detailed methodologies for relevant assays and a summary of its inhibitory effects are presented to support further research and development in the field of oncology and neurobiology.
Introduction
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various cancers, making this family of kinases an important target for therapeutic intervention. Trk-IN-17 has emerged as a potent inhibitor of Trk kinases, showing potential for the research of cancer diseases. This guide aims to consolidate the available technical information on Trk-IN-17.
Chemical Structure and Properties
Trk-IN-17 is chemically identified as 4-(2-fluoro-4-(methylcarbamoyl)phenyl)-N-(2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl)thieno[3,2-d]pyrimidine-6-carboxamide. Its structure and key chemical properties are detailed below.
Chemical Structure:
Caption: Chemical structure of Trk-IN-17.
Table 1: Chemical and Physical Properties of Trk-IN-17
| Property | Value | Source |
| IUPAC Name | 4-(2-fluoro-4-(methylcarbamoyl)phenyl)-N-(2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl)thieno[3,2-d]pyrimidine-6-carboxamide | Patent WO2021148807A1 |
| CAS Number | 2409544-80-3 | Vendor Information |
| Molecular Formula | C31H26FN7O3S | Calculated |
| Molecular Weight | 607.65 g/mol | Calculated |
| Appearance | Solid | Presumed |
| Solubility | Soluble in DMSO | Presumed from similar compounds |
| Storage | Store at -20°C for long-term storage. | General recommendation for similar compounds |
Biological Activity and Mechanism of Action
Trk-IN-17 is a potent inhibitor of the Trk family of receptor tyrosine kinases. While specific IC50 values for Trk-IN-17 against TrkA, TrkB, and TrkC are not publicly available in the retrieved documents, its designation as a "potent inhibitor" suggests significant activity.
The primary mechanism of action of Trk-IN-17 is the inhibition of the kinase activity of Trk receptors. By binding to the ATP-binding pocket of the Trk kinase domain, it prevents the phosphorylation of downstream signaling molecules. This disruption of the Trk signaling pathway can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on Trk signaling.
Trk Signaling Pathway
The Trk signaling pathway is initiated by the binding of neurotrophins to their respective Trk receptors. This leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways. These pathways are critical for cell survival, proliferation, and differentiation.
Caption: Simplified Trk signaling pathway and the point of inhibition by Trk-IN-17.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of Trk-IN-17 are not yet publicly available. However, based on standard methodologies for similar compounds, the following sections outline the likely approaches.
Synthesis of Trk-IN-17
The synthesis of Trk-IN-17 likely involves a multi-step process culminating in the formation of the thieno[3,2-d]pyrimidine core and subsequent amide bond formations. A generalized synthetic workflow is depicted below.
Caption: A plausible synthetic workflow for Trk-IN-17.
In Vitro Kinase Inhibition Assay
The inhibitory activity of Trk-IN-17 against Trk kinases can be determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: The assay measures the phosphorylation of a substrate peptide by the Trk kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in proximity to a fluorescently labeled peptide, resulting in a FRET signal. Inhibition of the kinase by Trk-IN-17 leads to a decrease in the FRET signal.
General Protocol:
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Reagent Preparation: Prepare solutions of Trk-IN-17 at various concentrations, Trk kinase (TrkA, TrkB, or TrkC), biotinylated substrate peptide, and ATP in assay buffer.
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Kinase Reaction: In a 384-well plate, combine the Trk kinase, Trk-IN-17 solution (or DMSO control), and substrate peptide. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
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Detection: Stop the reaction by adding a detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and a streptavidin-allophycocyanin (SA-APC) conjugate. Incubate for 60 minutes at room temperature to allow for antibody binding.
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Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.
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Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the logarithm of the Trk-IN-17 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro Trk kinase inhibition assay.
Cell-Based Proliferation Assay
The effect of Trk-IN-17 on the proliferation of cancer cells harboring Trk fusions can be assessed using a cell-based proliferation assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with a reduction in cell viability.
General Protocol:
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Cell Seeding: Seed a human cancer cell line with a known Trk fusion (e.g., KM12 cells) into a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of Trk-IN-17 (or DMSO as a control) and incubate for a specified period (e.g., 72 hours).
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Assay Procedure: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well.
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Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal.
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Data Acquisition: Measure the luminescence using a plate reader.
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Data Analysis: Normalize the luminescence signal to the DMSO control. Plot the percentage of cell viability against the logarithm of the Trk-IN-17 concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
Trk-IN-17 is a promising potent inhibitor of the Trk family of kinases. Its thieno[3,2-d]pyrimidine scaffold is a key structural feature for its activity. Further investigation into its specific inhibitory profile against different Trk isoforms and its efficacy in preclinical cancer models is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of Trk-IN-17 for researchers and drug development professionals, facilitating future studies in this area.
